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molecular formula C12H8N2O3 B8306447 2-(7-cyano-2-oxoquinolin-1(2H)-yl)acetic acid

2-(7-cyano-2-oxoquinolin-1(2H)-yl)acetic acid

Cat. No. B8306447
M. Wt: 228.20 g/mol
InChI Key: JVNDXEYBTDHADK-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

Trimethyl tin hydroxide (0.388 g, 2.14 mmol) was added to a solution of methyl 2-(7-cyano-2-oxoquinolin-1(2H)-yl)acetate (0.104 g, 0.429 mmol) in 1,2-dichloroethane (5 mL) and the resulting suspension was stirred at reflux for 4 h. The reaction mixture was diluted with dichloromethane and washed with 1N aqueous HCl. Filtration of the organic phase provided 87 mg (89%) of 2-(7-cyano-2-oxoquinolin-1(2H)-yl)acetic acid. Retention time (min)=0.987, method [1], MS(ESI) 229.1 (M+H).
Quantity
0.388 g
Type
reactant
Reaction Step One
Name
methyl 2-(7-cyano-2-oxoquinolin-1(2H)-yl)acetate
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].C[Sn+](C)C.[C:6]([C:8]1[CH:17]=[C:16]2[C:11]([CH:12]=[CH:13][C:14](=[O:23])[N:15]2[CH2:18][C:19]([O:21]C)=[O:20])=[CH:10][CH:9]=1)#[N:7]>ClCCCl.ClCCl>[C:6]([C:8]1[CH:17]=[C:16]2[C:11]([CH:12]=[CH:13][C:14](=[O:23])[N:15]2[CH2:18][C:19]([OH:21])=[O:20])=[CH:10][CH:9]=1)#[N:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.388 g
Type
reactant
Smiles
[OH-].C[Sn+](C)C
Name
methyl 2-(7-cyano-2-oxoquinolin-1(2H)-yl)acetate
Quantity
0.104 g
Type
reactant
Smiles
C(#N)C1=CC=C2C=CC(N(C2=C1)CC(=O)OC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
WASH
Type
WASH
Details
washed with 1N aqueous HCl
FILTRATION
Type
FILTRATION
Details
Filtration of the organic phase

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2C=CC(N(C2=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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